AKI603
Overview
Description
AKI603 is a novel Aurora A Kinase Inhibitor, Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation.
Biological Activity
AKI603 is a novel small molecule inhibitor targeting Aurora kinase A (AurA), a serine/threonine kinase involved in the regulation of cell division. This compound has shown significant potential in treating various cancers, particularly chronic myeloid leukemia (CML), especially in cases resistant to traditional therapies like imatinib. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and its potential therapeutic applications.
This compound exerts its effects primarily through the inhibition of AurA, leading to several downstream biological responses:
- Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest, which is crucial for preventing cancer cell proliferation. This arrest is associated with polyploidy accumulation, where cells acquire multiple sets of chromosomes, thereby inhibiting their ability to divide effectively .
- Induction of Senescence : The compound has been shown to induce cellular senescence in leukemic cells. This process is characterized by permanent cell cycle arrest and is often accompanied by an increase in reactive oxygen species (ROS) levels, contributing to the anti-proliferative effects observed with this compound treatment .
- Inhibition of Tumor Initiating Cells (TICs) : this compound effectively reduces the population of TICs in breast cancer cell lines, indicating its potential utility in targeting cancer stem cells that contribute to tumor recurrence and metastasis .
In Vitro Studies
Numerous studies have demonstrated the potent anti-cancer activity of this compound against various leukemic cell lines:
- IC50 Values : In vitro assays revealed that this compound has an IC50 value of approximately 12.3 nM against AurA kinase activity. This indicates a high potency in inhibiting AurA compared to other kinase inhibitors .
- Cell Proliferation : In CML cell lines such as KBM5 and KBM5-T315I, treatment with this compound led to significant decreases in cell viability. For instance, at a concentration of 5.0 μM, cell viability dropped to 25% in KBM5 cells and 40.7% in KBM5-T315I cells after 48 hours of treatment .
In Vivo Studies
The efficacy of this compound has also been evaluated using xenograft models:
- Tumor Growth Inhibition : In nude mice bearing KBM5-T315I xenograft tumors, treatment with this compound resulted in significantly smaller tumor sizes compared to vehicle-treated controls. For example, tumors treated with 12.5 mg/kg this compound measured 699.3 mm³ versus 2877.3 mm³ for controls .
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Overcoming Imatinib Resistance : A study showed that this compound effectively inhibited proliferation and colony formation in imatinib-resistant CML cells by targeting AurA activity, providing a promising strategy for patients who have developed resistance to standard therapies .
- Induction of Senescence : The induction of senescence was confirmed through assays measuring β-galactosidase activity, revealing that a significant percentage of treated cells exhibited senescent characteristics after exposure to this compound .
Summary Table of Findings
Parameter | This compound Effects |
---|---|
Target Kinase | Aurora Kinase A (AurA) |
IC50 Value | 12.3 nM |
Cell Lines Tested | CML (KBM5, KBM5-T315I), AML, ALL |
Mechanism | G2/M phase arrest, induction of senescence |
In Vivo Efficacy | Significant tumor size reduction in xenografts |
Resistance Overcome | Effective against imatinib-resistant cells |
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKOUVAYOLLXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.